Deltamethrin-d5(Mixture of Diastereomers)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

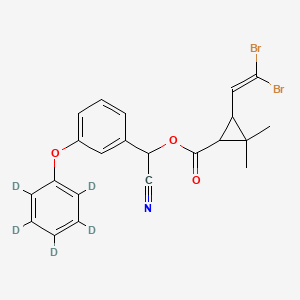

Deltamethrin-d5: is a deuterium-labeled analog of deltamethrin, a widely used pyrethroid insecticide. Pyrethroids are synthetic chemicals modeled after pyrethrins, natural insecticides derived from chrysanthemum flowers. Deltamethrin-d5 is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of deltamethrin due to its stable isotope labeling .

Scientific Research Applications

Chemistry: Deltamethrin-d5 is used as an internal standard in analytical chemistry to quantify deltamethrin residues in environmental and biological samples. Its stable isotope labeling allows for accurate mass spectrometric analysis .

Biology: In biological research, deltamethrin-d5 is used to study the metabolic pathways and degradation products of deltamethrin in various organisms. It helps in understanding the biotransformation and elimination processes .

Medicine: Deltamethrin-d5 is used in toxicological studies to assess the safety and potential health effects of deltamethrin exposure. It aids in determining the pharmacokinetics and distribution of deltamethrin in animal models .

Industry: In the agricultural industry, deltamethrin-d5 is used to develop and validate analytical methods for detecting deltamethrin residues in food products. It ensures compliance with regulatory standards and helps in monitoring pesticide residues .

Mechanism of Action

Deltamethrin-d5, like deltamethrin, acts on the nervous system of insects. It binds to the sodium channels in nerve cells, preventing their closure during repolarization. This leads to prolonged depolarization, causing paralysis and death of the insect . The deuterium labeling does not alter the mechanism of action but allows for precise tracking in metabolic studies .

Biochemical Analysis

Biochemical Properties

Decamethrin-d5, like its parent compound Deltamethrin, is a modulator of voltage-gated sodium channels (Nav). It activates Nav1.8 channels and induces a tail current delay in Xenopus oocytes expressing the rat channel . This interaction with sodium channels is a key aspect of its role in biochemical reactions .

Cellular Effects

Decamethrin-d5, similar to Deltamethrin, has been shown to produce a series of reversible motor symptoms in rats, including hind limb rigidity and choreoathetosis . These effects are indicative of its influence on cell function, particularly in relation to cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Decamethrin-d5 is closely related to its interaction with voltage-gated sodium channels. By activating these channels, it disrupts the normal functioning of neurons, leading to the observed motor symptoms .

Temporal Effects in Laboratory Settings

It is known that Deltamethrin, the parent compound, has a half-life of 38.40 hours . This suggests that Decamethrin-d5 may also exhibit long-term stability and potentially similar degradation patterns .

Dosage Effects in Animal Models

It is known that Deltamethrin, the parent compound, can decrease sperm count, motility, and viability and increase the percentage of morphologically abnormal sperm in rats when administered at a dose of 5 mg/kg .

Metabolic Pathways

It is known that Deltamethrin, the parent compound, can be metabolized into 3-phenoxybenzaldehyde, 1,2-benzenedicarboxylic butyl dacyl ester, and phenol .

Transport and Distribution

It is known that Deltamethrin, the parent compound, circulates between solid, liquid, and gas phases and enters organisms through the food chain .

Subcellular Localization

It is known that Deltamethrin, the parent compound, is a modulator of voltage-gated sodium channels, suggesting that it may localize to the cell membrane where these channels are typically found .

Preparation Methods

Synthetic Routes and Reaction Conditions: Deltamethrin-d5 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the deltamethrin molecule. The synthesis involves the esterification of (1R,3R)- or cis-2,2-dimethyl-3-(2,2-dibromovinyl)cyclopropanecarboxylic acid with (alpha,S)- or (+)-alpha-cyano-3-phenoxybenzyl alcohol . The deuterium atoms are introduced into the phenoxybenzyl alcohol component.

Industrial Production Methods: The industrial production of deltamethrin-d5 follows similar steps to the laboratory synthesis but on a larger scale. The process involves the selective preparation of the desired stereoisomer and the incorporation of deuterium through controlled reaction conditions. The final product is purified through recrystallization or chromatography techniques to ensure high purity and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions: Deltamethrin-d5 undergoes various chemical reactions, including:

Oxidation: Deltamethrin-d5 can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert deltamethrin-d5 to its alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds:

Permethrin: Another pyrethroid insecticide with a similar mode of action but different chemical structure.

Cypermethrin: A pyrethroid with a broader spectrum of insecticidal activity.

Fenvalerate: A pyrethroid with similar insecticidal properties but different toxicity profiles.

Uniqueness: Deltamethrin-d5 is unique due to its stable isotope labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a distinct advantage in research applications, enabling precise quantification and tracking of the compound in various matrices .

properties

IUPAC Name |

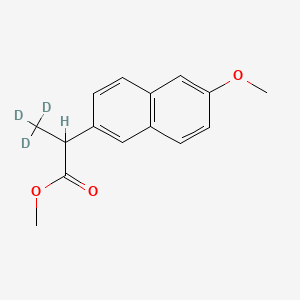

[cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/i3D,4D,5D,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZREIFADZCYQD-YQYLVRRTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)C(C#N)OC(=O)C3C(C3(C)C)C=C(Br)Br)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Br2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B563297.png)

![2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B563298.png)

![Tricyclo[2.2.1.02,6]heptan-3-ol, 1-nitro-, stereoisomer (9CI)](/img/no-structure.png)

![7-[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-ylamino]-4-hydroxy-3-[4-(4-sulfophenylazo)phenylazo]-2-naphthalenesulfonic acid](/img/structure/B563308.png)

![2-[(Ethylamino)methyl]-4-nitrophenol-d5](/img/structure/B563310.png)

![1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8](/img/structure/B563312.png)

![3-Methyloctahydro-2H-pyrido[1,2-A]pyrazin-2-amine](/img/structure/B563319.png)